molecular formula C9H6N2O B1358747 2-Oxoindoline-4-carbonitrile CAS No. 214759-51-0

2-Oxoindoline-4-carbonitrile

Cat. No.: B1358747
CAS No.: 214759-51-0
M. Wt: 158.16 g/mol
InChI Key: YPDAXLREHSXDNR-UHFFFAOYSA-N
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Description

2-Oxoindoline-4-carbonitrile is a chemical compound with the molecular formula C9H6N2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-4-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxoindoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxindole derivatives, which can have significant biological activities .

Scientific Research Applications

2-Oxoindoline-4-carbonitrile has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2-Oxoindoline-3-carbonitrile
  • 2-Oxoindoline-5-carbonitrile
  • 2-Oxoindoline-6-carbonitrile

Comparison: 2-Oxoindoline-4-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and potency, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-6-2-1-3-8-7(6)4-9(12)11-8/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDAXLREHSXDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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